[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1258650-77-9
VCID: VC2823730
InChI: InChI=1S/C12H17NO.ClH/c1-13-12(9-14)7-6-10-4-2-3-5-11(10)8-12;/h2-5,13-14H,6-9H2,1H3;1H
SMILES: CNC1(CCC2=CC=CC=C2C1)CO.Cl
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol

[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride

CAS No.: 1258650-77-9

Cat. No.: VC2823730

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride - 1258650-77-9

Specification

CAS No. 1258650-77-9
Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
IUPAC Name [2-(methylamino)-3,4-dihydro-1H-naphthalen-2-yl]methanol;hydrochloride
Standard InChI InChI=1S/C12H17NO.ClH/c1-13-12(9-14)7-6-10-4-2-3-5-11(10)8-12;/h2-5,13-14H,6-9H2,1H3;1H
Standard InChI Key GMTKMAFPVFTYHW-UHFFFAOYSA-N
SMILES CNC1(CCC2=CC=CC=C2C1)CO.Cl
Canonical SMILES CNC1(CCC2=CC=CC=C2C1)CO.Cl

Introduction

Physical and Chemical Properties

[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride is characterized by a distinct molecular structure that contributes to its chemical behavior. The compound features a tetrahydronaphthalene core with both a methylamino group and a methanol moiety as key functional substituents, with the addition of hydrochloride to form the salt.

Identification Parameters

The compound has been thoroughly characterized using standard chemical identification methods. The following table provides the essential identification parameters for [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride:

ParameterValue
CAS Number1258650-77-9
Molecular FormulaC₁₂H₁₈ClNO
Molecular Weight227.73 g/mol
IUPAC Name[2-(methylamino)-3,4-dihydro-1H-naphthalen-2-yl]methanol;hydrochloride
Standard InChIInChI=1S/C12H17NO.ClH/c1-13-12(9-14)7-6-10-4-2-3-5-11(10)8-12;/h2-5,13-14H,6-9H2,1H3;1H
Standard InChIKeyGMTKMAFPVFTYHW-UHFFFAOYSA-N
SMILESCNC1(CCC2=CC=CC=C2C1)CO.Cl
PubChem Compound ID50988517

The data above represents the standardized chemical identifiers that are essential for accurate compound tracking and database referencing in scientific research.

Structural Characteristics

The compound's structure is characterized by a tetrahydronaphthalene core, which consists of a benzene ring fused to a cyclohexane ring where two carbon atoms are shared between the rings. Key functional groups include:

  • A methylamino (-NHCH₃) group at position 2 of the tetrahydronaphthalene ring

  • A hydroxymethyl (-CH₂OH) group also at position 2

  • A hydrochloride salt formation with the secondary amine

This arrangement creates a tertiary carbon at position 2 of the tetrahydronaphthalene system, with both nitrogen and oxygen-containing functional groups that contribute to the compound's hydrogen bonding capabilities.

Chemical Reactivity and Properties

Solubility Properties

As a hydrochloride salt, this compound demonstrates enhanced water solubility compared to its free base form. This property is particularly valuable for biological assays and pharmaceutical formulations that require aqueous solubility. The compound likely retains some solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which is typical for similar hydrochloride salts of amino alcohols.

Stability Considerations

The compound would be expected to be relatively stable under standard laboratory conditions, though precautions against moisture exposure would be prudent for long-term storage. Like many secondary amine hydrochlorides, it may be hygroscopic and could benefit from storage under inert atmosphere conditions. By comparison with similar compounds, recommended storage conditions might include:

  • Storage in a cool, dry place

  • Protection from light

  • Maintaining under inert atmosphere when possible

  • Room temperature or refrigerated storage as appropriate

Comparative Analysis with Related Compounds

Understanding [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride in context requires comparison with structurally related compounds.

Comparison with Free Base Form

The free base form, [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol (C₁₂H₁₇NO, MW: 191.27 g/mol), differs from the hydrochloride salt in several important aspects:

  • Lower water solubility but potentially higher lipophilicity

  • Different crystalline properties

  • Altered bioavailability profile

  • Less stability in certain environments

The conversion between the free base and hydrochloride salt form is a common pharmaceutical strategy to optimize drug-like properties depending on the intended application.

Structural Analogs and Their Properties

Several structurally related compounds provide context for understanding the properties of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride:

  • 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (C₁₁H₁₅N): A similar compound lacking the hydroxymethyl group, which may have different biological activity profiles

  • 1,2,3,4-Tetrahydronaphthalen-2-ylmethanamine (C₁₁H₁₅N): This compound has the amine group directly on the methyl substituent rather than on the ring, creating different spatial arrangements of the functional groups

  • [(1R,2S)-2-(Methylamino)cyclohexyl]methanol: A related aminoalcohol structure without the fused aromatic ring, which would have different conformational properties and lipophilicity

Biological Activity and Research Applications

The biological activity of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride and related compounds suggests potential applications in various research areas.

Structure-Activity Relationships

The unique combination of functional groups in [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride contributes to its specific biological activity profile. The tetrahydronaphthalene core provides a rigid scaffold that positions the functional groups in specific spatial orientations, which can be critical for receptor binding.

Analytical Methods for Identification and Characterization

Proper identification and characterization of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride require sophisticated analytical methods.

Spectroscopic Analysis

While specific spectroscopic data for [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride is limited in the available literature, standard techniques for similar compounds typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR would provide detailed structural information about the carbon-hydrogen framework and functional groups

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure

  • Infrared Spectroscopy (IR): Would show characteristic absorptions for O-H, N-H, and C-H stretching bands, as well as fingerprint region patterns unique to the tetrahydronaphthalene scaffold

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are likely to be useful for purity determination and quantitative analysis of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride. These techniques, especially when coupled with mass spectrometry (LC-MS, GC-MS), provide powerful tools for compound identification and purity assessment .

Current Research and Future Directions

Research involving [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride and related compounds continues to evolve, with several promising directions apparent in the scientific literature.

Ongoing Research Areas

Current research interest in tetrahydronaphthalene derivatives focuses on several key areas:

  • Development of novel opioid ligands with improved side effect profiles

  • Investigation of potential applications in neuropsychiatric disorders

  • Exploration of structure-activity relationships to optimize binding properties for specific biological targets

  • Development of synthetic methodologies for more efficient preparation of these compounds

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